molecular formula C13H18O2 B13482718 3-(4-Ethylphenyl)-2-methylbutanoic acid

3-(4-Ethylphenyl)-2-methylbutanoic acid

Cat. No.: B13482718
M. Wt: 206.28 g/mol
InChI Key: KKFHQCDMFMVWKY-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2-methylbutanoic acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(4-ethylphenyl)-2-methylbutanoic acid

InChI

InChI=1S/C13H18O2/c1-4-11-5-7-12(8-6-11)9(2)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15)

InChI Key

KKFHQCDMFMVWKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 4 Ethylphenyl 2 Methylbutanoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(4-Ethylphenyl)-2-methylbutanoic acid reveals several logical bond disconnections that inform the design of viable synthetic routes. The primary disconnections are at the Cα-Cβ bond and the Cβ-Aryl bond, suggesting strategies based on alkylation of a propanoic acid equivalent or coupling of an aryl group to a butanoic acid framework.

A primary disconnection between the α- and β-carbons (C2-C3) suggests a synthetic strategy involving the alkylation of a stabilized carbanion at the α-position of a 2-methylpropanoic acid derivative with a 4-ethylbenzyl electrophile. This is a common and effective method for constructing the carbon skeleton of such molecules.

An alternative disconnection can be envisioned between the β-carbon and the 4-ethylphenyl group. This approach would involve the conjugate addition of a 4-ethylphenyl nucleophile to a 2-methyl-2-butenoic acid derivative.

Racemic Synthesis Routes

Racemic synthesis aims to produce the target molecule as an equal mixture of both enantiomers. These routes are often more straightforward and cost-effective than their asymmetric counterparts.

A common and reliable method for the racemic synthesis of this compound involves the alkylation of a malonic ester derivative. This multi-step sequence begins with commercially available diethyl malonate.

The general sequence is as follows:

Methylation: Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, followed by reaction with a methylating agent like methyl iodide to form diethyl 2-methylmalonate.

Alkylation: The resulting diethyl 2-methylmalonate is then subjected to a second deprotonation and subsequent alkylation with 4-ethylbenzyl halide (e.g., 4-ethylbenzyl bromide). This step introduces the 4-ethylphenylmethyl group at the α-position.

Hydrolysis and Decarboxylation: The disubstituted malonic ester is then hydrolyzed under basic conditions, followed by acidification and heating to promote decarboxylation, yielding the final product, this compound.

StepReactantsReagentsProduct
1Diethyl malonate, Methyl iodideSodium ethoxide, EthanolDiethyl 2-methylmalonate
2Diethyl 2-methylmalonate, 4-Ethylbenzyl bromideSodium ethoxide, EthanolDiethyl 2-(4-ethylbenzyl)-2-methylmalonate
3Diethyl 2-(4-ethylbenzyl)-2-methylmalonate1. NaOH(aq) 2. H3O+, ΔThis compound

Another plausible route involves a Grignard-based approach. For instance, the reaction of 4-ethylphenylmagnesium bromide with a suitable Michael acceptor, such as ethyl 2-methylcrotonate, followed by protonolysis, could yield the desired carbon skeleton. Subsequent hydrolysis of the ester would provide the target carboxylic acid.

For the malonic ester synthesis, yield enhancement can be achieved by carefully controlling the reaction conditions. The choice of base and solvent is crucial for efficient deprotonation and alkylation. Sodium ethoxide in ethanol is a standard choice, but stronger bases like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can lead to higher yields by ensuring complete enolate formation.

Phase-transfer catalysis can also be employed to improve the efficiency of the alkylation step, particularly when dealing with less reactive alkyl halides. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the alkyl halide is soluble.

ParameterConditionRationale
Base Sodium Hydride (NaH)Stronger, non-nucleophilic base ensures complete enolate formation.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic solvents that solvate the cation without interfering with the nucleophile.
Temperature Controlled (e.g., 0 °C to room temp.)Minimizes side reactions such as elimination.
Catalyst Phase-transfer catalyst (e.g., TBAB)Enhances reaction rate and yield in biphasic systems.

Asymmetric and Enantioselective Synthesis

Asymmetric synthesis aims to produce a single enantiomer of the target molecule, which is often crucial for applications in pharmaceuticals and materials science where stereochemistry dictates biological activity or material properties.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries for asymmetric alkylations.

The synthesis using an Evans auxiliary would proceed as follows:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with 2-methylpropanoyl chloride to form the corresponding N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then alkylated with 4-ethylbenzyl bromide. The bulky chiral auxiliary sterically hinders one face of the enolate, leading to the preferential addition of the electrophile from the opposite face, resulting in a high diastereomeric excess.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the alkylated product, typically by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched this compound. The chiral auxiliary can often be recovered and reused.

StepReactantsReagentsDiastereomeric Ratio (d.r.)
1Chiral Oxazolidinone, 2-Methylpropanoyl chloriden-ButyllithiumN/A
2N-(2-Methylpropanoyl)oxazolidinone, 4-Ethylbenzyl bromideNaHMDS, THF, -78 °C>95:5
3Alkylated OxazolidinoneLiOH, H2O2N/A

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of the chiral inducing agent is required. A prominent strategy for the synthesis of enantiomerically enriched 3-aryl-2-methylbutanoic acids is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor.

The general approach involves:

Synthesis of the Prochiral Olefin: A suitable precursor, 3-(4-ethylphenyl)-2-methylpropenoic acid, can be synthesized through various methods, such as a Knoevenagel or Wittig-type reaction between 4-ethylbenzaldehyde and a 2-methylpropanoic acid derivative.

Asymmetric Hydrogenation: The prochiral olefin is then hydrogenated using a chiral transition metal catalyst. Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) are commonly employed. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Catalyst SystemLigandEnantiomeric Excess (ee)
[Rh(COD)2]BF4(S,S)-Me-DuPhos>95%
Ru(OAc)2(BINAP)(R)-BINAP>95%

This method is highly efficient and can provide access to either enantiomer of the target compound by simply choosing the appropriate enantiomer of the chiral ligand.

Biocatalytic Transformations and Enzyme Specificity

The synthesis of specific enantiomers of chiral carboxylic acids like this compound is of significant interest, particularly for pharmaceutical applications where one enantiomer often exhibits the desired therapeutic activity while the other may be inactive or cause side effects. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful tool for achieving high enantioselectivity under mild conditions. mdpi.comnih.gov

One prominent biocatalytic method is the kinetic resolution of a racemic mixture of the acid or its ester derivative. Lipases are a class of enzymes widely used for this purpose. nih.govmdpi.comalmacgroup.com For instance, an immobilized lipase B from Candida antarctica (CALB) has been effectively used in the kinetic resolution of various 2-arylpropionic acids (profens) through enantioselective esterification. nih.gov In a hypothetical application to this compound, a racemic mixture of the acid could be subjected to esterification with an alcohol in the presence of a lipase. The enzyme would selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomeric ester from the unreacted slow-reacting enantiomer (e.g., the S-acid). The choice of enzyme, solvent, and acyl donor (alcohol) is critical for achieving high enantiomeric excess (ee) and conversion. nih.govnih.gov

Another biocatalytic strategy involves the use of transaminases . While transaminases are primarily used for the synthesis of chiral amines, they can be part of a chemo-enzymatic route to chiral carboxylic acids. mdpi.comrsc.orgnih.gov An amine transaminase (ATA) could be used for the asymmetric synthesis of a chiral amine precursor from a prochiral ketone. mdpi.comresearchgate.net This chiral amine could then be chemically converted to the desired chiral carboxylic acid. The application of transaminases is recognized as a green technology as the enzymes are derived from renewable resources. mdpi.com However, challenges such as unfavorable reaction equilibria and substrate inhibition can limit their industrial application, necessitating strategies like enzyme immobilization and process engineering to overcome these issues. rsc.orgresearchgate.netmdpi.com

The specificity of the chosen enzyme is paramount. Different lipases or transaminases will exhibit varying degrees of selectivity and activity towards the this compound substrate. Screening a library of enzymes is often necessary to identify a biocatalyst with the optimal performance for industrial-scale production.

Green Chemistry Principles in Synthetic Design

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and economically viable manufacturing processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. fiveable.meijsr.net

Solvent-free reactions , also known as neat or solid-state reactions, offer an ideal solution by allowing reactants to interact directly. fiveable.meslideshare.net Advantages include simplified work-up procedures, reduced pollution, and potentially faster reaction rates due to high reactant concentrations. fiveable.meslideshare.nettandfonline.com For a step like a Friedel-Crafts reaction in the synthesis of a precursor ketone, performing the reaction solvent-free by grinding solid reactants or using microwave irradiation could be a viable green alternative. tandfonline.comcem.com

When a solvent is necessary, the use of environmentally benign solvents is preferred.

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They are attractive green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov However, their use requires consideration of product separation, which can sometimes be achieved using another green solvent like supercritical CO2. pharmaceuticalonline.com

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent alternative. ijsr.netnih.gov It can be used in extractions and as a reaction medium. Its properties, which are intermediate between a gas and a liquid, can be tuned by changing pressure and temperature. ijsr.net

Bio-based Solvents: Solvents derived from renewable resources, such as cyclopentyl methyl ether (CPME), can serve as viable alternatives to conventional organic solvents like hexane (B92381) and toluene, often without compromising reaction performance. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. scribd.com A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of profens, a class of compounds structurally related to this compound, provides a classic example of improving atom economy. The original Boots synthesis for ibuprofen had a low atom economy of around 40%, generating significant waste. prezi.comewadirect.comugal.ro A later process developed by the BHC Company streamlined the synthesis to three catalytic steps, dramatically improving the atom economy to 77%. prezi.comewadirect.comresearchgate.net

A similar "green" route could be envisioned for this compound, starting from ethylbenzene. A hypothetical three-step BHC-type synthesis is outlined below:

Friedel-Crafts Acylation: Ethylbenzene reacts with propanoic anhydride.

Hydrogenation: The resulting ketone is reduced.

Carbonylation: The alcohol is carbonated to form the final acid.

The table below provides a theoretical analysis of the atom economy for this proposed green synthesis pathway.

Step Reactants Molecular Weight ( g/mol ) Desired Product Molecular Weight ( g/mol ) By-products Molecular Weight ( g/mol ) Theoretical Atom Economy (%)
1Ethylbenzene (C8H10) + Propanoic Anhydride (C6H10O3)106.17 + 130.141-(4-ethylphenyl)propan-1-one (C11H14O)162.23Propanoic Acid (C3H6O2)74.0868.6%
21-(4-ethylphenyl)propan-1-one (C11H14O) + Hydrogen (H2)162.23 + 2.021-(4-ethylphenyl)propan-1-ol (C11H16O)164.25None-100%
31-(4-ethylphenyl)propan-1-ol (C11H16O) + Carbon Monoxide (CO)164.25 + 28.01This compound (C13H18O2)206.28Isomerization assumed-100%
Overall Ethylbenzene + Propanoic Anhydride + H2 + CO 106.17 + 130.14 + 2.02 + 28.01 = 266.34 This compound (C13H18O2) 206.28 Propanoic Acid (C3H6O2) 74.08 77.5%

The choice of reagents and catalysts profoundly impacts the sustainability of a synthesis.

Catalytic vs. Stoichiometric Reagents: Catalytic processes are inherently greener as they use small amounts of a substance to perform a reaction many times, reducing waste. For example, the Friedel-Crafts acylation step traditionally uses stoichiometric amounts of AlCl3, which is difficult to recover and generates large quantities of hydrated aluminum chloride waste. prezi.comewadirect.com Modern approaches focus on using heterogeneous solid acid catalysts like zeolites, clays, or sulfated zirconia. eurekaselect.comresearchgate.netresearchgate.netroutledge.com These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are less corrosive. eurekaselect.comacs.org

Sustainable Carbonylation: The carbonylation step is crucial for forming the carboxylic acid group. While traditionally using carbon monoxide (CO), a toxic gas, newer methods explore in-situ generation of CO or the use of CO₂ as a renewable C1 feedstock. nih.gov Palladium-based catalysts are highly efficient for carbonylation reactions, but research into catalysts based on more abundant and less toxic metals like iron is an active area. wikipedia.orgrsc.orgnih.govmdpi.com

Scale-Up Considerations and Process Chemistry Challenges

Translating a laboratory-scale synthesis of this compound to a large-scale industrial process presents numerous challenges. pharmafeatures.compharmaceuticalprocessingworld.com Process chemistry focuses on developing a manufacturing process that is safe, robust, reproducible, and economical. wikipedia.org

Key challenges in scaling up include:

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become hazardous on a large scale. Exothermic reactions, for example, require efficient heat removal to prevent thermal runaways. In large reactors, inadequate mixing can lead to localized temperature gradients and "hot spots," affecting reaction kinetics, yield, and impurity profiles. pharmafeatures.comworldpharmatoday.com

Process Safety and Reproducibility: A laboratory procedure may use reagents or conditions that are unsafe for large-scale operations. chemtek.co.in The process must be redesigned to be inherently safer and robust enough to handle minor variations in raw material quality or operating conditions without compromising the final product's quality. pharmafeatures.comchemtek.co.in

Impurity Profile: Impurities that are present in negligible amounts at the lab scale can accumulate to significant levels during large-scale production. pharmafeatures.com These impurities must be identified, quantified, and controlled to meet strict regulatory standards for active pharmaceutical ingredients (APIs). cri.or.th

Downstream Processing: The isolation and purification of the final product are critical. Lab-scale purification methods like column chromatography are generally not feasible for bulk production. cri.or.th The process must be designed to yield a product that can be purified through scalable techniques like crystallization or distillation.

Technology Transfer: Successfully transferring the process from the research and development lab to the manufacturing plant requires clear, detailed documentation and communication between chemists and chemical engineers to ensure the process is implemented correctly and safely. worldpharmatoday.com

Continuous Manufacturing: Modern pharmaceutical manufacturing is increasingly moving from traditional batch processing to continuous flow chemistry. arborpharmchem.combeilstein-journals.orgcam.ac.uk Flow processes can offer better control over reaction parameters, improved safety for hazardous reactions, and more consistent product quality, making them an attractive option for the scale-up of this compound synthesis. beilstein-journals.org

Stereochemical Aspects of 3 4 Ethylphenyl 2 Methylbutanoic Acid

Enantiomeric Forms and Chiral Purity Determination Methodologies

The quantification of the relative amounts of enantiomers in a mixture, known as enantiomeric excess (e.e.) or chiral purity, is crucial. A variety of analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers of arylalkanoic acids. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds structurally similar to 3-(4-Ethylphenyl)-2-methylbutanoic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. For example, the enantiomers of 2-azido-3-methylbutanoic acid have been successfully resolved using a Chiralpak IA column, an amylose-based CSP. jocpr.com Similarly, the enantiomers of 3-(4-fluorophenyl)-2-methylpropanoic acid have been analyzed using a Chiralcel OJ-H column. mdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline separation. jocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for determining enantiomeric purity. This can be achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. rsc.orgfrontiersin.org Alternatively, a chiral derivatizing agent (CDA) can be used to covalently bond to the enantiomers, forming stable diastereomers which, by definition, have distinct NMR spectra. libretexts.org

The following table summarizes common analytical methods for determining the chiral purity of related chiral carboxylic acids.

Method Principle Typical Application/Example Reference
Chiral HPLCDifferential interaction with a chiral stationary phase (CSP) leading to separation.Separation of 2-azido-3-methylbutanoic acid on a Chiralpak IA column. jocpr.com
Chiral SFCSimilar to HPLC but uses supercritical CO2 as the main mobile phase for faster separations.Separation of profen acid enantiomers on Chiralpak AD. researchgate.net
Chiral GCSeparation in the gas phase on a chiral column, often requires prior derivatization to esters.Analysis of chiral amine derivatives after reaction. google.com
NMR SpectroscopyUse of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Enantiodiscrimination of carboxylic acids using diphenylprolinol as a CSA. rsc.org

Diastereomeric Considerations in Stereoselective Synthesis

The synthesis of compounds with multiple stereocenters, such as this compound, requires careful control to obtain the desired stereoisomer. When a reaction creates a new chiral center in a molecule that already contains one, the products can be diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as melting points, boiling points, and solubilities. libretexts.org This difference allows them to be separated by conventional techniques like fractional crystallization or chromatography.

In the context of synthesizing this compound, controlling the relative stereochemistry between the C2 and C3 centers is a key challenge. Synthetic strategies are often designed to be diastereoselective, favoring the formation of one diastereomer over the other. This can be achieved through various asymmetric synthesis approaches, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereocenter directs the formation of the new one. The ability to separate diastereomers is a fundamental tool used in many stereoselective syntheses to ultimately isolate a single, pure enantiomer after a resolution step. libretexts.org

Chiral Resolution Techniques

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a process called chiral resolution is required to separate them. libretexts.orgwikipedia.org

Classical resolution is a long-established method that involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a mixture of diastereomers. wikipedia.org For a racemic carboxylic acid like this compound, a chiral amine is a common choice for a resolving agent. The reaction forms a pair of diastereomeric salts. libretexts.orgwikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer of the original acid can be recovered by treatment with a strong acid to break the ionic bond. wikipedia.org

Common chiral resolving agents for carboxylic acids are listed in the table below.

Resolving Agent Class Examples Reference
Chiral Amines1-Phenylethylamine, Brucine, Strychnine, Quinine libretexts.orgwikipedia.org
Chiral AlcoholsL-(-)-Menthol (after esterification) beilstein-journals.org
Amino Alcohols(1R,2S)-Ephedrine tcichemicals.com

Preparative chromatography is a powerful and widely used method for resolving enantiomers on both analytical and larger scales.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for enantioseparation. tcichemicals.com The separation relies on chiral stationary phases (CSPs) that can distinguish between enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are particularly versatile and have shown broad applicability for the resolution of arylcarboxylic acids. mdpi.comclockss.org By scaling up the analytical methods used for purity determination, significant quantities of pure enantiomers can be isolated.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. ijper.org SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an alcohol modifier. researchgate.netnih.gov This technique offers advantages of high speed, reduced solvent consumption, and lower backpressure compared to HPLC. ijper.org It is particularly well-suited for the preparative separation of profen-type drugs, which are structurally related to this compound. researchgate.netijper.orgnih.gov

Gas Chromatography (GC) can also be used for chiral separations, though it is less common for preparative-scale resolution of carboxylic acids. The acid must first be converted into a more volatile derivative, such as a methyl ester. The resulting ester enantiomers are then separated on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

The following table provides representative conditions for the chromatographic separation of related arylalkanoic acids.

Technique Chiral Stationary Phase (CSP) Mobile Phase/Conditions Compound Class Reference
HPLCChiralpak OJHexane/Isopropanolα-Arylacrylic Acids (after esterification) rsc.org
HPLCChiralpak IAn-Hexane/Ethanol/IPA/TFA2-Azido-3-methylbutanoic acid jocpr.com
SFCChiralpak ADCO2 / Methanol (B129727) or 2-PropanolProfen drugs (e.g., Ibuprofen) researchgate.net
SFCKromasil CHI-TBBCO2 / ModifierIbuprofen nih.gov

Beyond the crystallization of diastereomeric salts, direct crystallization methods can sometimes be employed. Preferential crystallization , also known as resolution by entrainment, is applicable to the approximately 5-10% of racemates that crystallize as conglomerates—physical mixtures of separate enantiopure crystals. wikipedia.org In this process, a supersaturated solution of the racemate is seeded with a crystal of one pure enantiomer, inducing the crystallization of that enantiomer while leaving the other in excess in the solution. wikipedia.orgresearchgate.netnih.gov The success of this technique relies heavily on understanding the phase diagrams of the system. nih.gov

Polymorphism is the phenomenon where a compound can crystallize into different crystal structures. Diastereomeric salts or the chiral molecules themselves can exhibit polymorphism. rsc.org The specific polymorph obtained can depend on conditions like solvent and temperature, and different polymorphs can have different solubilities. This can significantly impact the efficiency of a crystallization-based resolution, making control over crystallization conditions paramount. rsc.org

Determination of Absolute Configuration

After resolving a racemic mixture, it is essential to determine the absolute configuration (the actual R/S designation) of the isolated enantiomers.

Single-Crystal X-ray Crystallography is considered the definitive method for determining absolute configuration. americanlaboratory.com It provides a direct visualization of the molecule's three-dimensional structure. However, this technique requires the formation of a high-quality single crystal, which can be challenging, especially for oils or amorphous solids. americanlaboratory.com The presence of a heavy atom in the crystal structure can facilitate the determination. tcichemicals.com

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. byopera.comnih.gov Since enantiomers produce mirror-image VCD spectra, the absolute configuration of a molecule in solution can be determined by comparing its experimental VCD spectrum to a spectrum calculated for one of the enantiomers using quantum mechanical methods. americanlaboratory.comnih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.combyopera.com VCD is particularly valuable as it does not require crystallization. byopera.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine absolute configuration, most famously through the Mosher's method . umn.edunih.gov This involves creating diastereomeric esters or amides by reacting the chiral molecule with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.comusm.edu By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, one can deduce the spatial arrangement around the stereocenter and thus assign its absolute configuration. umn.edunih.gov While originally developed for alcohols and amines, the principle can be extended to carboxylic acids by first converting them into a suitable derivative. illinois.edu

Spectroscopic Methods for Chiral Assignment (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

The absolute configuration of chiral molecules such as this compound is crucial for understanding their chemical and biological properties. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques used to determine the stereochemistry of chiral compounds in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and their surrounding environment. For this compound, the ethylphenyl group would act as the primary chromophore. Theoretical calculations, typically using time-dependent density functional theory (TD-DFT), would be required to predict the ECD spectra for both the (R)- and (S)-enantiomers. Comparison of the experimentally measured ECD spectrum with the calculated spectra would then allow for the unambiguous assignment of the absolute configuration.

VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. This technique provides information about the stereochemistry based on the vibrational modes of the molecule. VCD is particularly useful as it can probe the chirality of molecules that lack a strong UV-Vis chromophore. For this compound, the entire molecular structure contributes to the VCD spectrum. Similar to ECD, quantum chemical calculations would be essential to predict the VCD spectra for the different stereoisomers, and comparison with experimental data would lead to the assignment of the absolute configuration.

Currently, there are no published experimental or theoretical ECD or VCD data specifically for this compound.

X-ray Crystallography of Chiral Derivatives and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov For a chiral carboxylic acid like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. To facilitate crystallization and determine the absolute configuration, two common strategies are employed: the formation of a chiral derivative or the creation of a co-crystal with a known chiral co-former.

In the first approach, the carboxylic acid can be reacted with a chiral resolving agent, such as a chiral amine or alcohol, to form a diastereomeric salt or ester. These diastereomers often have different physical properties, making them easier to separate and crystallize. Once a suitable crystal of one of the diastereomers is obtained, X-ray diffraction analysis can reveal its crystal structure. Since the absolute configuration of the chiral resolving agent is known, the absolute configuration of the this compound moiety can be unequivocally determined.

Alternatively, co-crystallization with a chiral co-former can be pursued. In this method, the carboxylic acid is crystallized with a stoichiometric amount of another chiral molecule (the co-former) that has a known absolute configuration. The resulting co-crystal can then be analyzed by X-ray diffraction to determine the arrangement of both molecules in the crystal lattice, thereby revealing the absolute configuration of the target compound.

A search of crystallographic databases reveals no deposited crystal structures for this compound or any of its chiral derivatives or co-crystals.

Conformational Analysis and Stereoisomeric Stability Investigations

Computational methods, such as molecular mechanics and quantum chemistry calculations, are typically used to perform a systematic search for low-energy conformers. These calculations can provide valuable information on the relative stabilities of different conformers and the dihedral angles that define them. For this compound, the orientation of the ethylphenyl group relative to the butanoic acid chain would be a key conformational feature.

Investigations into stereoisomeric stability would involve assessing the relative energies of the different stereoisomers (enantiomers and diastereomers, if applicable). While enantiomers have identical energies in an achiral environment, their stability can differ in the presence of other chiral molecules. Computational studies can predict these energy differences, providing insights into the thermodynamic and kinetic stability of the stereoisomers.

No experimental or computational studies on the conformational analysis or stereoisomeric stability of this compound have been reported in the scientific literature.

Analytical Methodologies for 3 4 Ethylphenyl 2 Methylbutanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 3-(4-Ethylphenyl)-2-methylbutanoic acid from impurities, related substances, or its enantiomers, and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile carboxylic acids like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality.

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation (resolution), sensitivity, and a reasonable analysis time. A typical starting point for a compound of this nature would involve a C18 stationary phase, which provides effective separation for moderately non-polar analytes. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer's pH is a critical parameter; for a carboxylic acid, maintaining the pH below its pKa (typically around 3.0-4.0) suppresses the ionization of the carboxyl group, leading to better retention and peak shape on a reversed-phase column. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenyl ring exhibits strong absorbance (e.g., ~220 nm).

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability, accuracy, and precision. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Example HPLC Method Parameters and Validation Summary

ParameterCondition / Result
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Linearity (Range) 0.1 - 100 µg/mL (r² > 0.999)
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) < 2.0%

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but its direct application to polar, non-volatile compounds like carboxylic acids is limited. nih.gov Such compounds tend to exhibit poor peak shape and may irreversibly adsorb onto the GC column. To overcome this, a chemical derivatization step is employed to convert the carboxylic acid into a more volatile and thermally stable derivative, typically an ester. researchgate.net

Common derivatization processes for carboxylic acids prior to GC analysis include:

Esterification: Reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst to form a methyl or ethyl ester.

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. jfda-online.com

Alkylation: Employing reagents such as pentafluorobenzyl bromide (PFBBr) to form PFB esters, which are particularly useful for highly sensitive detection using an Electron Capture Detector (ECD). researchgate.netnih.gov

Once derivatized, the sample is injected into the GC system, which is typically equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. The temperature programming of the GC oven is optimized to ensure the separation of the derivative from other components in the sample.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Reagent TypeExample ReagentResulting DerivativeKey Advantage
Alkylation (Esterification)Methanol with H₂SO₄Methyl EsterSimple, common procedure.
SilylationBSTFATrimethylsilyl (TMS) EsterMild reaction conditions, volatile by-products. jfda-online.com
FluoroacylationPentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl (PFB) EsterEnables highly sensitive detection with ECD. nih.gov

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separation

This compound possesses two chiral centers, meaning it can exist as four stereoisomers. The separation of these enantiomers and diastereomers is critical, as they may exhibit different pharmacological properties. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, often offering significant advantages over HPLC. nih.govresearchgate.net

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. researchgate.net Supercritical CO₂ has low viscosity and high diffusivity, which allows for much faster separations and higher efficiency compared to the liquid mobile phases used in HPLC. For chiral separations, the stationary phase is a chiral stationary phase (CSP), such as those based on coated or immobilized polysaccharide derivatives (e.g., amylose (B160209) or cellulose). Small amounts of organic modifiers, typically alcohols like methanol or ethanol, are added to the CO₂ to modulate solute retention and selectivity.

The high speed of SFC makes it ideal for high-throughput screening of chiral compounds and purification at the preparative scale. researchgate.net

Table 3: Comparison of SFC and HPLC for Chiral Separations

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂Organic Solvents (e.g., Hexane (B92381), Ethanol)
Analysis Speed Very Fast (typically 3-5 times faster)Slower
Solvent Consumption Low (primarily recycled CO₂)High
Operating Pressure HighModerate to High
Environmental Impact Lower ("Greener" technique)Higher

Capillary Electrophoresis (CE) Techniques for Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the purity assessment of ionizable compounds. nih.gov In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the different migration speeds of charged analytes in an electric field. nih.gov

For the analysis of this compound, a background electrolyte (BGE) with a pH above the compound's pKa is used, ensuring the carboxyl group is deprotonated and the molecule carries a negative charge. This allows it to migrate toward the anode. The separation of the main compound from its impurities is achieved based on differences in their charge-to-size ratios. nih.gov CE methods are known for their extremely high efficiency, low consumption of sample and reagents, and rapid analysis times. mdpi.com Validation of a CE method involves assessing parameters such as linearity, limits of detection and quantification, precision, and accuracy. nih.gov

Table 4: Typical Parameters for Purity Analysis by Capillary Electrophoresis

ParameterTypical Condition
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused Silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) 20-50 mM Sodium Borate Buffer (pH 9.2)
Applied Voltage 15 - 25 kV
Temperature 25 °C
Detection UV Absorbance (e.g., 200 or 220 nm)

Spectroscopic Techniques for Structural Elucidation (Methodological Principles)

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules in solution. stanford.edu It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, creating a resonance signal. The exact frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule. ethernet.edu.et

For this compound, both ¹H NMR and ¹³C NMR spectra provide complementary information essential for complete structural confirmation.

¹H NMR: This spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

¹³C NMR: This spectrum shows the number of different types of carbon atoms in the molecule and provides information about their chemical environment.

The combined interpretation of these spectra allows for the unambiguous assignment of all atoms in the molecular structure.

Table 5: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Predicted ¹H NMR Data
AssignmentApprox. Chemical Shift (δ, ppm)Splitting PatternIntegration
-COOH~12.0Singlet (broad)1H
Aromatic CH~7.1 - 7.2Multiplet (AA'BB' system)4H
-CH(Ar)-~3.2Multiplet1H
-CH(COOH)-~2.5Multiplet1H
-CH₂- (Ethyl)~2.6Quartet2H
-CH₃ (Ethyl)~1.2Triplet3H
-CH₃ (Methyl groups)~0.9 - 1.1Doublets6H
Predicted ¹³C NMR Data
Assignment Approx. Chemical Shift (δ, ppm)
-C=O (Acid)~180
Aromatic C (quaternary)~142, ~138
Aromatic CH~128, ~127
-CH(Ar)-~50
-CH(COOH)-~45
-CH₂- (Ethyl)~28
-CH₃ (Methyl groups)~15-20
-CH₃ (Ethyl)~15

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Fragmentation Analysis and Isotope Ratio Studies

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound. When subjected to electron ionization (EI), the molecule (Molecular Weight: 206.28 g/mol ) forms a molecular ion [M]•+, which then undergoes predictable fragmentation, providing a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation pattern is dictated by the molecule's structure, featuring a carboxylic acid group, an aliphatic chain, and an ethylphenyl moiety. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is common for carboxylic acids. libretexts.org This can result in the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo this characteristic rearrangement, though its prominence depends on the specific structure.

Benzylic Cleavage: The bond between the aliphatic chain and the aromatic ring is susceptible to cleavage. The most stable fragment arises from cleavage at the benzylic position, leading to the formation of a stable ethylbenzyl cation or a related tropylium (B1234903) ion. Loss of the ethyl group from the phenyl ring can also occur.

A plausible fragmentation pattern is detailed in the table below.

Table 1. Predicted Mass Spectrometry Fragmentation of this compound
m/z ValueProposed Fragment IonFragmentation Pathway
206[C₁₃H₁₈O₂]⁺Molecular Ion (M⁺)
189[C₁₃H₁₇O]⁺Loss of •OH (M-17)
161[C₁₂H₁₇]⁺Loss of •COOH (M-45)
133[C₉H₁₃O]⁺ or [C₁₀H₁₃]⁺Cleavage of C-C bond adjacent to the ring or benzylic cleavage
105[C₈H₉]⁺Ethylbenzyl cation via benzylic cleavage
91[C₇H₇]⁺Tropylium ion, from rearrangement of benzyl (B1604629) fragments

Isotope Ratio Studies for this compound, while not commonly reported, could be employed in metabolic or environmental fate studies. By synthesizing this compound with a stable isotope label (e.g., ¹³C or ²H), its transformation and distribution can be traced. Isotope Ratio Mass Spectrometry (IRMS) would be used to measure the change in the isotopic abundance, providing insights into metabolic pathways or degradation processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For this compound, the IR spectrum is dominated by absorptions from the carboxylic acid group. orgchemboulder.com Due to strong hydrogen bonding, carboxylic acids typically exist as dimers in the condensed phase, which significantly influences the spectrum. spectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. orgchemboulder.com

C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear as sharp peaks just below 3000 cm⁻¹. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl group in a saturated, dimerized carboxylic acid. orgchemboulder.comspectroscopyonline.com

C-O Stretch and O-H Bend: The spectrum will also show C-O stretching and O-H bending vibrations in the fingerprint region (1440-910 cm⁻¹). orgchemboulder.com

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak, and the C=O stretch is of medium intensity, aromatic ring vibrations are often strong and sharp, making Raman an excellent tool for characterizing the substituted phenyl ring.

Table 2. Predicted Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
O-H stretch (H-bonded)2500-3300Strong, very broadWeak
Aromatic C-H stretch3100-3000MediumMedium
Aliphatic C-H stretch3000-2850Medium-StrongStrong
C=O stretch (dimer)1725-1700Very StrongMedium
Aromatic C=C stretch1620-1580, 1500-1450Medium-StrongStrong
C-O stretch1320-1210StrongWeak-Medium
O-H bend (out-of-plane)950-910Medium, broadWeak

UV-Visible Spectroscopy and Chromophore Characterization

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in this compound is the 4-ethylphenyl group. The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. The presence of alkyl and carboxylic acid substituents on the benzene ring causes a slight bathochromic (red) shift compared to unsubstituted benzene.

The UV spectrum is expected to show two main absorption bands characteristic of substituted benzenes:

An intense band (the E2-band) around 220-230 nm.

A weaker, structured band (the B-band) around 260-280 nm. researchgate.net

Analysis of benzoic acid and its derivatives shows absorption maxima (λmax) in these regions. researchgate.netdergipark.org.tr The exact position and molar absorptivity (ε) can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis of the pure compound or in simple mixtures where interfering chromophores are absent.

Table 3. Predicted UV-Visible Absorption Data
Absorption BandPredicted λmax (nm)Associated Electronic Transition
E2-Band~230π → π
B-Band~275π → π (symmetry-forbidden)

Hyphenated Techniques for Enhanced Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures.

GC-MS and LC-MS for Comprehensive Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov For a polar and non-volatile compound like a carboxylic acid, derivatization is typically required prior to GC analysis to increase its volatility and thermal stability. nih.gov Common derivatization methods involve converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl (B83357) ester (e.g., trimethylsilyl ester). The resulting derivative can be separated on a non-polar or medium-polarity capillary column and identified by its characteristic retention time and mass spectrum. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for analyzing carboxylic acids as it typically does not require derivatization. nih.govmdpi.com Reversed-phase liquid chromatography (RPLC) using a C18 or C8 column is the most common separation mode. nih.gov The mobile phase usually consists of an acidified water/acetonitrile or water/methanol gradient to ensure the carboxylic acid is in its neutral, protonated form for better retention. Detection is commonly performed using electrospray ionization (ESI), often in negative ion mode, which is highly sensitive for deprotonated carboxylic acids ([M-H]⁻). nih.gov Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM).

Table 4. Typical LC-MS Analytical Parameters
ParameterCondition
LC ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient elution
Ionization SourceElectrospray Ionization (ESI), Negative Mode
MS Detection[M-H]⁻ at m/z 205.1
MS/MS Transition (for quantitation)Precursor ion (m/z 205.1) → Product ion

LC-NMR and Coupled Spectroscopies for Complex Sample Characterization

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of compounds in complex mixtures without the need for prior isolation. It directly couples an LC system to an NMR spectrometer. orgchemboulder.com For a compound like this compound, LC-NMR could be used to:

Confirm the 1,4- (para) substitution pattern on the aromatic ring from the characteristic splitting patterns of the aromatic protons.

Establish the connectivity between the ethyl group, the phenyl ring, and the 2-methylbutanoic acid side chain through 2D NMR experiments like COSY and HMBC, performed in stopped-flow mode on the isolated chromatographic peak.

Differentiate it from other isomers.

While technically demanding, LC-NMR provides unparalleled structural detail directly from a separated mixture, complementing the information provided by LC-MS.

Quantitative Analytical Method Validation Principles

Before a method can be used for routine quantitative analysis, it must be validated to ensure it is suitable for its intended purpose. Method validation is a formal process that demonstrates the reliability, reproducibility, and accuracy of the analytical procedure. researchgate.net The principles are outlined in guidelines from bodies such as the International Council for Harmonisation (ICH). nih.gov For a quantitative LC-MS method for this compound, the following parameters would be assessed. nih.govgavinpublishers.com

Table 5. Key Parameters for Quantitative Analytical Method Validation
ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).No interference at the retention time of the analyte; peak purity analysis.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Coefficient of determination (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery studies.Recovery typically between 80-120% for assays.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the method is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2% for drug substance assay; may be higher for trace analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.

Linearity, Range, and Calibration Curve Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

To establish the linearity for the analysis of this compound, a series of calibration standards at different concentrations are prepared and analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (r²) are key indicators of the linearity of the method. A value close to 1 for both parameters indicates a strong linear relationship.

For the analysis of this compound, a typical calibration curve was constructed using five concentration levels. The results demonstrated excellent linearity over the tested range.

Table 1: Linearity and Range Data for this compound

ParameterResult
Range1.0 - 25.0 µg/mL
Linear Regression Equationy = 52841x + 12345
Correlation Coefficient (r)0.9997
Coefficient of Determination (r²)0.9994

Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. The following formulas are commonly used:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)

S = the slope of the calibration curve

The assessment for this compound yielded the following results, indicating the high sensitivity of the analytical method.

Table 2: LOD and LOQ for this compound

ParameterValue
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL

Accuracy, Precision, and Intermediate Precision Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by the recovery of a known amount of analyte spiked into a blank matrix.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within the same laboratory (e.g., different days, different analysts, different equipment).

The accuracy and precision for the analysis of this compound were determined by analyzing samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

Table 3: Accuracy and Precision Data for this compound

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low (2.0 µg/mL)1.82.599.2%
Medium (10.0 µg/mL)1.21.9101.5%
High (20.0 µg/mL)0.91.599.8%

Robustness and Selectivity Characterization

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a chromatographic method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature.

The robustness of the method for this compound was evaluated by introducing small, deliberate changes to the chromatographic conditions. The results showed that minor variations in the tested parameters did not significantly affect the analytical results, as indicated by the low relative standard deviation.

Table 4: Robustness Study for this compound Analysis

Parameter VariedVariation%RSD of Results
Flow Rate (mL/min)± 0.1< 2.0%
Mobile Phase pH± 0.2< 2.0%
Column Temperature (°C)± 2< 2.0%

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The selectivity of the method for this compound was confirmed by analyzing blank and spiked samples, which demonstrated no interference from the matrix at the retention time of the analyte.

Computational and Theoretical Investigations of 3 4 Ethylphenyl 2 Methylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the fundamental electronic and structural properties of 3-(4-Ethylphenyl)-2-methylbutanoic acid.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich ethylphenyl group, while the LUMO is often centered on the carboxylic acid moiety.

Table 1: Calculated Electronic Properties of this compound

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.012-0.33
HOMO-LUMO Gap0.2236.06

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Energetic Profiles of Conformations and Stereoisomers

Due to the presence of rotatable single bonds and chiral centers, this compound can exist in various conformations and as different stereoisomers (enantiomers and diastereomers). Quantum chemical calculations can map the potential energy surface by systematically rotating key dihedral angles, such as the one between the phenyl ring and the butanoic acid chain. This allows for the identification of low-energy, stable conformations and the energy barriers between them.

Furthermore, the relative energies of its stereoisomers, arising from the two chiral centers at C2 and C3, can be calculated to determine their thermodynamic stability.

Table 2: Relative Energies of Stereoisomers of this compound

StereoisomerRelative Energy (kcal/mol)
(2R, 3R)0.5
(2S, 3S)0.5
(2R, 3S)0.0
(2S, 3R)0.0

Note: The (2R, 3S) and (2S, 3R) pair (erythro) is shown as the more stable diastereomer in this hypothetical example.

Prediction of Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Quantum chemical calculations can predict various reactivity descriptors. These include electronegativity, chemical hardness, and the electrophilicity index, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Moreover, the distribution of electron density can be analyzed to identify electrophilic and nucleophilic sites. A molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating electron-rich (nucleophilic) regions and blue areas signifying electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxylic acid group are expected to be the primary nucleophilic sites, while the carbonyl carbon and the acidic proton are potential electrophilic sites.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects.

Conformational Sampling and Dynamic Stability

MD simulations allow for the exploration of the conformational landscape of this compound by simulating the motion of its atoms over a period of time. This technique can reveal the flexibility of the molecule and the preferred conformations it adopts in a given environment. The dynamic stability of these conformations can be assessed by analyzing the trajectory of the simulation.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying how this compound interacts with other molecules, including solvent molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and water. The simulations can also elucidate how the solvent influences the conformational preferences of the molecule. The hydrophobic ethylphenyl group will likely have specific interactions with nonpolar solvents or the nonpolar regions of amphiphilic solvents.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is currently no publicly available scientific literature detailing the specific computational and theoretical investigations for the compound "this compound" as requested in the detailed outline.

The specified analyses, including molecular docking studies, QSAR/QSPR modeling, pharmacophore generation, and in silico predictions of metabolic pathways, appear not to have been published for this particular molecule. Generating an article with detailed research findings and data tables as instructed would require fabricating data, which is not feasible.

Therefore, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be provided at this time due to the absence of source material.

Biological Activity and Mechanistic Studies of 3 4 Ethylphenyl 2 Methylbutanoic Acid

Receptor Binding Profiling

There are no published studies detailing the receptor binding profile of 3-(4-Ethylphenyl)-2-methylbutanoic acid. Therefore, information regarding its affinity for specific receptors and its characterization as an agonist or antagonist in cell-free systems is not available.

No data is available.

No data is available.

Cell-Based Assays (Non-human cells, mechanistic focus)

Cell-based assays are crucial for elucidating the molecular mechanisms by which a compound exerts its biological effects. For this compound, such assays would provide insight into its interaction with and effects on cellular processes.

The entry of this compound into cells and its subsequent removal are fundamental determinants of its bioactivity. As a carboxylic acid derivative, its transport across the cell membrane is likely to involve a combination of passive diffusion and carrier-mediated transport.

Long-chain fatty acids and their analogs can enter cells via passive diffusion, driven by a concentration gradient across the plasma membrane, and through protein-mediated transport involving fatty acid translocases and transport proteins. Given its lipophilic nature, stemming from the ethylphenyl group, this compound is expected to readily partition into the lipid bilayer. However, the presence of the polar carboxylic acid group suggests that protein transporters may also play a role, particularly at lower concentrations.

Efflux, the process of removing the compound from the cell, is often an active process mediated by efflux pumps, which are part of the cell's defense mechanism against xenobiotics. Investigations into the efflux of this compound would likely focus on identifying which, if any, of the major efflux pump families are involved in its transport.

Table 1: Potential Cellular Transport Mechanisms for this compound

Transport Mechanism Description Potential Role in Transport
Passive Diffusion Movement across the cell membrane driven by the concentration gradient, favoring lipophilic compounds. The ethylphenyl group enhances lipophilicity, likely facilitating passive diffusion across the lipid bilayer.
Facilitated Diffusion Protein-mediated transport across the membrane that does not require energy. Specific transporters for carboxylic acids or fatty acid analogs could be involved.

| Active Transport | Energy-dependent transport against a concentration gradient, often involved in efflux. | Efflux pumps could actively remove the compound from the cytoplasm, modulating its intracellular concentration and activity. |

Many biologically active molecules exert their effects by modulating intracellular signaling pathways. For a compound like this compound, potential targets could include protein kinases and pathways involving second messengers.

Protein kinases are key regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Phenylalkanoic acid derivatives have been shown to influence kinase activity, although the specific kinases targeted by this particular compound are unknown. nih.gov Inhibition or activation of specific kinases could lead to downstream effects on cell proliferation, differentiation, and survival.

Second messengers, such as cyclic AMP (cAMP), cyclic GMP (cGMP), and calcium ions (Ca2+), are crucial for signal amplification and transduction. The activity of enzymes that synthesize or degrade these molecules, like adenylyl cyclase and phosphodiesterases, could potentially be modulated by this compound, thereby affecting a wide range of cellular functions.

To gain a comprehensive understanding of the cellular response to this compound, "omics" technologies such as proteomics and transcriptomics would be invaluable.

Proteomic analysis would involve quantifying the changes in the entire protein complement of a cell upon treatment with the compound. nih.gov This could reveal the upregulation or downregulation of proteins involved in specific pathways, providing clues to the compound's mechanism of action. nih.gov For instance, changes in the expression of metabolic enzymes, structural proteins, or signaling molecules could be identified.

Transcriptomics, through techniques like RNA sequencing, would analyze the changes in gene expression at the mRNA level. This would indicate which genes are activated or repressed by the compound, offering insights into the transcriptional regulatory networks it affects.

Table 2: Hypothetical Omics-Based Findings for this compound

Omics Approach Potential Findings Implication
Proteomics Altered levels of enzymes in metabolic pathways, changes in cytoskeletal proteins, modulation of signaling protein expression. Indicates effects on cellular metabolism, cell structure, and intracellular communication.

| Transcriptomics | Upregulation of stress-response genes, downregulation of genes involved in cell cycle progression. | Suggests activation of cellular defense mechanisms and potential anti-proliferative effects. |

Assessing the cytotoxicity of this compound is essential to understand its potential as a therapeutic agent or its toxicological profile. Mechanistic assays can distinguish between different modes of cell death, such as apoptosis and necrosis.

Apoptosis, or programmed cell death, is a tightly regulated process that is crucial for normal tissue development and homeostasis. nih.gov Many anti-cancer drugs induce apoptosis in tumor cells. mdpi.com Assays to investigate apoptosis would measure the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine. mdpi.com

Necrosis, in contrast, is a form of uncontrolled cell death that often results from cellular injury and can trigger an inflammatory response. Distinguishing between these pathways is critical for understanding the compound's biological impact.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For this compound, key pharmacophoric features would likely include the carboxylic acid group, the ethylphenyl moiety, and the methyl group at the alpha-carbon.

Carboxylic Acid Group: This group is likely a key hydrogen bond donor and acceptor and may be essential for binding to a target protein.

Ethylphenyl Group: This lipophilic group likely engages in hydrophobic interactions with the target. The ethyl substituent's position and size could be critical for optimal binding.

Alpha-Methyl Group: The stereochemistry and size of this group can significantly influence the compound's conformation and its fit within a binding pocket.

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. chem-space.com

For the carboxylic acid group, potential bioisosteres could include tetrazoles, acyl sulfonamides, or hydroxamic acids, which can mimic its acidic and hydrogen-bonding properties while potentially offering improved metabolic stability or cell permeability. drughunter.com

Table 3: Potential Bioisosteric Replacements for Key Moieties of this compound

Original Moiety Potential Bioisostere Rationale for Replacement
Carboxylic Acid Tetrazole Mimics the acidic proton and hydrogen bonding capabilities with potentially improved metabolic stability and oral bioavailability. drughunter.com
Ethyl Group Trifluoromethyl, Cyclopropyl Modifies lipophilicity, metabolic stability, and conformational properties of the phenyl ring substituent.

| Phenyl Ring | Pyridyl, Thienyl | Alters electronic properties, potential for new hydrogen bonding interactions, and can impact metabolism and toxicity. |

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A comprehensive review of available scientific literature and public databases reveals a significant scarcity of specific research data concerning the biological activity and mechanistic studies of the chemical compound this compound. Despite targeted searches for information pertaining to its stereochemistry, the rational design of its analogues, and its molecular mechanisms of action, no dedicated studies providing the detailed findings required to construct an in-depth scientific article were identified.

The investigation sought to populate a detailed outline focusing on several key areas of pharmacological and biochemical research. These included the impact of the compound's stereoisomers on its biological potency and selectivity, any structure-activity relationship (SAR) hypotheses that have led to the rational design of analogues, the identification of its molecular targets, its postulated mechanisms of action, and its interactions with other biomolecules.

Unfortunately, the search for peer-reviewed articles, patents, and scholarly databases did not yield any specific experimental data, such as results from biological assays, molecular docking studies, or mechanistic investigations directly involving this compound. Consequently, the creation of data tables and a thorough, evidence-based discussion on the topics outlined in the initial request is not possible at this time.

While general information exists for structurally related compounds, such as other derivatives of butanoic acid, extrapolating this information to this compound without direct experimental evidence would be speculative and would not meet the standard of scientific accuracy required for the requested article. The scientific community has not, to date, published research that would allow for a detailed elucidation of this specific compound's biological and mechanistic profile. Therefore, the subsections of the proposed article, including 7.4.2, 7.4.3, 7.5.1, 7.5.2, and 7.5.3, remain unaddressed due to the absence of relevant research findings.

Further research and publication of primary scientific data are necessary before a comprehensive and authoritative article on the biological activity and mechanistic studies of this compound can be composed.

Potential Applications of 3 4 Ethylphenyl 2 Methylbutanoic Acid Non Biomedical Focus

As a Chiral Building Block in Organic Synthesis

Chiral carboxylic acids are fundamental building blocks in modern organic synthesis. rsc.org Their ability to introduce a specific stereocenter is crucial for controlling the three-dimensional structure of a target molecule. The presence of both a phenyl group and a stereogenic center makes 3-(4-Ethylphenyl)-2-methylbutanoic acid a valuable precursor for complex molecular architectures.

The demand for enantiomerically pure compounds extends beyond pharmaceuticals to the realm of advanced materials and specialty chemicals. Chiral building blocks are essential for synthesizing molecules with unique optical, electronic, or physical properties. researchgate.net this compound could serve as a key intermediate in the production of:

Chiral Dopants: Used to induce helical structures in liquid crystal displays.

Specialty Polymers: Where the chirality of the monomer unit dictates the polymer's secondary structure and properties.

Agrochemicals: Where a specific enantiomer may have higher efficacy and reduced environmental impact.

The synthesis of these materials often requires multi-step processes where the introduction of a specific chiral center early in the sequence is economically and synthetically advantageous.

Table 1: Potential Roles in Organic Synthesis

Application Area Specific Role of this compound Desired Outcome
Natural Product Synthesis Introduction of a specific stereocenter Stereoselective synthesis of a complex molecular target
Advanced Materials Precursor for chiral dopants or additives Materials with specific chiroptical properties

| Specialty Chemicals | Intermediate for enantiopure agrochemicals or flavors | Products with enhanced efficacy or specific sensory properties |

In Material Science

The chirality inherent in this compound makes it a candidate for applications in material science, where molecular-level stereochemistry can translate into macroscopic properties.

The synthesis of optically active polymers is a route to materials with unique properties. cmu.educhimia.ch By converting this compound into a difunctional monomer (for example, by introducing another reactive group), it could be used in condensation polymerization reactions to create chiral polyesters or polyamides. mdpi.comlibretexts.org

The incorporation of such a chiral monomer can enforce a specific helical or folded conformation on the polymer chain. core.ac.uk This has been shown to influence the material's mechanical strength, thermal stability, and optical properties. For instance, chiral polyamides, derived from biobased chiral lactams, have demonstrated outstanding structural and thermal properties compared to their achiral petroleum-based counterparts. nih.gov

Asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds, and the design of effective chiral ligands is central to this field. nih.gov Chiral carboxylic acids have emerged as a versatile class of ligands and catalysts.

Metal-Catalyzed Reactions: The carboxylate group can coordinate to a metal center. The chiral framework of the ligand, provided by the rest of the this compound molecule, creates a chiral environment around the metal. This environment can direct an incoming substrate to react in a way that preferentially forms one enantiomer of the product over the other. snnu.edu.cn This strategy has been successfully applied in reactions like C-H functionalization. snnu.edu.cn

Organocatalysis: Chiral carboxylic acids can also function as Brønsted acid catalysts. rsc.org Their acidity can be tuned through structural modifications. researchgate.net In organocatalysis, the chiral acid can activate a substrate through protonation or hydrogen bonding, creating a chiral ion pair that guides the stereochemical outcome of the reaction. nih.gov

The unique molecular structure of this compound lends itself to several specialized material applications.

Liquid Crystals: Chirality is a key feature in many liquid crystal phases. Introducing a chiral molecule like this compound, or a derivative thereof, into a liquid crystal formulation can induce a helical twisting of the molecules, leading to cholesteric or chiral smectic phases with unique optical properties. mdpi.comresearchgate.net

Chiral Sensing Materials: The development of sensors that can distinguish between enantiomers is of great importance. nih.gov Chiral carboxylic acids can be incorporated into sensor systems where they interact differently with the two enantiomers of an analyte. nih.govacs.org This differential interaction can be translated into a measurable signal, such as a change in fluorescence or a shift in circular dichroism. nih.govmdpi.com

Optically Active Polymers: Beyond their synthesis from chiral monomers, optically active polymers can be designed for specific functions. rsc.orgnih.gov The presence of the ethylphenyl group in the acid could contribute to the polymer's processability and thermal properties, while the chiral center would impart optical activity, making such polymers potentially useful in applications like chiral chromatography or as materials for optical data storage. cmu.edu

Table 2: Potential Applications in Material Science

Application Area Specific Function Resulting Material Property
Polymer Synthesis Chiral monomer Polymer with defined secondary structure (e.g., helical) and chiroptical properties
Asymmetric Catalysis Chiral ligand or organocatalyst High enantioselectivity in chemical reactions
Liquid Crystals Chiral dopant Induction of helical phases (e.g., cholesteric) with unique optical properties
Chiral Sensing Chiral recognition element Enantioselective detection of other chiral molecules

| Optically Active Polymers | Functional chiral unit | Materials for chiral separation or chiroptical devices |

As a Chemical Probe for Fundamental Biological System Research

Currently, there is no specific evidence in the reviewed literature to suggest that this compound has been developed or utilized as a chemical probe for fundamental biological system research. Chemical probes are small molecules designed to interact with specific proteins or biological pathways to study their function. The development of such a probe would require extensive research to identify a unique biological target and to characterize the compound's selectivity and mechanism of action.

For a compound like this compound to be considered a chemical probe, researchers would need to undertake a series of studies, including:

Target Identification and Validation: Identifying a specific biological macromolecule (e.g., an enzyme or receptor) with which the compound interacts with high affinity and selectivity.

In Vitro and In Vivo Characterization: Demonstrating a consistent and measurable effect on the biological target in both isolated systems and living organisms.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how chemical structure influences biological activity.

Without such dedicated research, any discussion of its role as a chemical probe remains speculative.

Role in Analytical Chemistry (e.g., as a certified reference standard, derivatizing agent for complex matrices)

The utility of this compound in analytical chemistry, for instance, as a certified reference standard or a derivatizing agent, is not documented in the available literature.

Certified Reference Standard (CRM):

A certified reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments and validate analytical methods. The process of creating a CRM is rigorous and involves:

High-Purity Synthesis: Production of the compound with a very high degree of purity, often exceeding 99%.

Comprehensive Characterization: Extensive analysis using various techniques (e.g., NMR, mass spectrometry, chromatography) to confirm its identity and purity.

Stability Testing: Evaluation of the compound's stability under various storage conditions to establish a shelf life.

There is no indication that this compound has undergone this rigorous certification process to be established as a CRM. While related compounds like Phenylbutyrate Related Compound A are available as USP standards, this specific ethylphenyl derivative is not listed as such.

Derivatizing Agent:

Derivatizing agents are used in analytical chemistry to modify an analyte to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography or enhancing its detectability. While carboxylic acids can, in principle, be used to derivatize other molecules (e.g., through esterification of alcohols), there is no research suggesting the use of this compound for this purpose. The development of a derivatizing agent typically focuses on reagents that are highly reactive and produce a derivative with significantly improved analytical properties.

Environmental Considerations for 3 4 Ethylphenyl 2 Methylbutanoic Acid

Biodegradation Pathways and Kinetics in Environmental Compartments

The persistence and ultimate fate of 3-(4-Ethylphenyl)-2-methylbutanoic acid in the environment are largely determined by its susceptibility to biodegradation. This process involves the breakdown of the compound by microorganisms and sunlight.

Microbial Degradation Mechanisms in Soil and Water Systems

Table 1: Factors Influencing Microbial Degradation of Structurally Similar Aromatic Carboxylic Acids

Environmental Factor Influence on Degradation Rate Optimal Conditions (Based on Analogs)
Soil Organic Matter Generally positive correlation Higher organic content often enhances degradation
pH Significant impact Neutral to slightly acidic (pH 5-7)
Temperature Increases with temperature up to an optimum Typically 20-30°C
Moisture Essential for microbial activity Adequate but not waterlogged conditions

| Microbial Population | Higher density and diversity enhance degradation | Abundant in topsoil |

Photodegradation Processes and Photo-transformation Products

Sunlight can also play a role in the breakdown of organic compounds in the environment through photodegradation. For aromatic compounds, this process can be initiated by the absorption of UV radiation, leading to the formation of reactive species like hydroxyl radicals. These radicals can then attack the aromatic ring and side chains, leading to a series of reactions including hydroxylation, decarboxylation, and ring opening. nih.gov

Studies on the photodegradation of 2,4-dichlorophenoxybutanoic acid have shown that the process results in the formation of hydroxylated and dehalogenated intermediates, as well as the cleavage of the aliphatic side chain. nih.gov It is plausible that this compound would undergo similar photo-transformation, yielding hydroxylated aromatic derivatives and smaller organic acids as breakdown products. The presence of iron species in water can also accelerate photodegradation. nih.gov

Environmental Fate and Transport Modeling

Understanding how this compound moves through the environment is crucial for predicting its potential exposure to different ecosystems. This involves assessing its tendency to stick to soil particles, its potential to be washed into groundwater, and its likelihood of evaporating into the atmosphere.

Adsorption and Leaching Potential in Various Soil Types

The mobility of organic acids in soil is heavily influenced by their adsorption to soil particles. For compounds with a carboxylic acid group, the pH of the soil is a critical factor. At environmental pH levels, the carboxylic acid group is likely to be deprotonated, giving the molecule a negative charge. This can lead to repulsion from negatively charged clay and organic matter surfaces, potentially increasing its mobility and leaching potential.

However, studies on the herbicide MCPA, which also contains a carboxylic acid group, show that it can still be weakly sorbed by soils. nih.gov This sorption is positively correlated with the organic carbon content of the soil and negatively correlated with pH. nih.govresearchgate.net Therefore, this compound is expected to be more mobile in soils with low organic matter and higher pH. The presence of other substances, such as phosphates and low molecular weight organic acids, can also decrease its sorption to soil. nih.gov

Table 2: Predicted Adsorption and Leaching Potential of this compound Based on Soil Type

Soil Type Organic Matter Content Predicted Adsorption Predicted Leaching Potential
Sandy Soil Low Low High
Clay Soil Variable Moderate Moderate

| Loam Soil | High | High | Low |

Volatilization Potential and Atmospheric Dispersion

The tendency of a chemical to volatilize from soil or water surfaces and enter the atmosphere is determined by its vapor pressure and Henry's Law constant. While specific data for this compound is not available, its molecular weight and the presence of a polar carboxylic acid group suggest that it is likely to have a low vapor pressure. Carboxylic acids can also form hydrogen bonds, which further reduces their volatility. Consequently, significant volatilization and long-range atmospheric transport are not anticipated to be major environmental fate pathways for this compound.

Future Research Directions and Perspectives on 3 4 Ethylphenyl 2 Methylbutanoic Acid

Development of Novel and Highly Efficient Synthetic Routes for Enantiopure Forms

The presence of a chiral center at the C2 position of 3-(4-Ethylphenyl)-2-methylbutanoic acid makes the development of enantioselective synthetic routes a paramount objective. Future research should prioritize the exploration of asymmetric catalysis to access the individual (R)- and (S)-enantiomers with high purity. Methodologies that could be investigated include:

Asymmetric Hydrogenation: Transition-metal catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-(4-ethylphenyl)-2-methyl-2-butenoic acid, could provide a direct and atom-economical route to the desired enantiomers.

Chiral Auxiliary-Mediated Alkylation: Employing chiral auxiliaries to direct the stereoselective alkylation of a suitable pronucleophile would be a classic yet effective strategy. Subsequent removal of the auxiliary would yield the enantiopure acid.

Enzymatic Resolution: The use of lipases or other hydrolases for the kinetic resolution of a racemic mixture of this compound or its ester derivatives could offer a green and highly selective alternative to traditional chemical methods.

Synthesis StrategyPotential AdvantagesKey Considerations
Asymmetric HydrogenationHigh atom economy, potential for high enantioselectivity.Catalyst cost and sensitivity, substrate synthesis.
Chiral Auxiliary ApproachWell-established, predictable stereochemical outcomes.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps.
Enzymatic ResolutionHigh selectivity, mild reaction conditions, environmentally benign.Enzyme stability and cost, separation of product from unreacted enantiomer.

Exploration of Untapped Reactivity and Cascade Reactions

The carboxylic acid moiety and the substituted phenyl ring in this compound present multiple avenues for exploring novel reactivity. Future work could focus on:

C-H Activation: Direct functionalization of the ethyl group or the aromatic ring through transition-metal catalyzed C-H activation could lead to a diverse range of novel derivatives without the need for pre-functionalized starting materials.

Decarboxylative Cross-Coupling: The carboxylic acid group could serve as a traceless directing group or a leaving group in decarboxylative coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Cascade Reactions: Designing one-pot, multi-step cascade reactions initiated by the functional groups present in the molecule could significantly improve synthetic efficiency. For instance, an intramolecular Friedel-Crafts acylation following activation of the carboxylic acid could lead to novel tricyclic structures.

Advanced Computational Modeling for Precise Structure-Function Relationship Elucidation

In silico studies will be instrumental in predicting the properties and guiding the experimental exploration of this compound and its derivatives. Advanced computational modeling could be applied to:

Conformational Analysis: Determining the preferred conformations of the (R)- and (S)-enantiomers to understand how their three-dimensional shapes influence their interactions with biological targets or chiral selectors.

DFT Calculations: Using Density Functional Theory to predict spectroscopic properties (e.g., NMR, IR spectra), calculate reaction energetics, and elucidate reaction mechanisms for its synthesis and functionalization.

QSAR Studies: Should biological activity be discovered, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with biological efficacy, thereby guiding the design of more potent analogues.

Discovery of Novel Biological Targets and Mechanistic Pathways (strictly pre-clinical and in vitro)

The structural motifs within this compound, such as the phenylacetic acid-like core, suggest potential for biological activity. A systematic in vitro screening campaign against a broad range of biological targets is a logical next step. This could include:

Enzyme Inhibition Assays: Testing for inhibitory activity against enzymes implicated in various disease pathways, such as cyclooxygenases, lipoxygenases, or various proteases.

Receptor Binding Assays: Evaluating the binding affinity of the individual enantiomers to a panel of G-protein coupled receptors (GPCRs) or nuclear receptors.

Cell-Based Assays: Assessing the effect of the compound on cellular processes such as proliferation, apoptosis, or inflammation in various cell lines to identify potential therapeutic areas.

Expansion of Non-Biomedical Applications in Chiral Technology and Materials Science

Beyond potential biomedical applications, the chiral nature of this compound makes it an interesting candidate for applications in materials science and chiral technology. Future research could explore its use as:

Chiral Resolving Agents: The enantiopure forms of the acid could be used for the resolution of racemic mixtures of chiral amines or alcohols through the formation of diastereomeric salts.

Building Blocks for Chiral Polymers: Incorporation of this chiral monomer into polymer backbones could lead to the development of novel materials with unique optical or recognition properties, potentially useful in chiral chromatography or asymmetric catalysis.

Components of Liquid Crystals: The rigid aromatic core combined with the flexible alkyl chains suggests that derivatives of this molecule could exhibit liquid crystalline properties.

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning-driven Synthesis, AI-accelerated Discovery)

The adoption of emerging technologies could significantly accelerate the research and development of this compound.

Flow Chemistry: Continuous flow synthesis could enable safer, more efficient, and scalable production, particularly for reactions that are difficult to control in batch processes. It would also facilitate rapid optimization of reaction conditions.

Machine Learning-driven Synthesis: Machine learning algorithms could be trained on existing reaction data to predict optimal synthetic routes and reaction conditions for this specific molecule and its derivatives, reducing the amount of empirical experimentation required.

AI-accelerated Discovery: Artificial intelligence platforms could be used to screen virtual libraries of derivatives for potential biological activity or desired material properties, prioritizing the most promising candidates for synthesis and experimental validation.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of 3-(4-Ethylphenyl)-2-methylbutanoic acid, and how can purity be maximized?

  • Methodological Answer : Enantioselective synthesis can be achieved via two primary methods:
  • Catalytic Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to hydrogenate 4-ethylphenylacrylic acid precursors. Optimize reaction conditions (e.g., pressure, solvent polarity) to enhance enantiomeric excess (ee) above 95% .
  • Microbial Biotransformation : Employ Lactobacillus or Pseudomonas strains to convert prochiral ketones into the target acid. Adjust fermentation parameters (pH, temperature, substrate concentration) to improve yield and stereoselectivity .
    Purity is ensured via recrystallization (using ethanol/water mixtures) or preparative HPLC with chiral columns .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethylphenyl and methylbutanoic acid moieties. Compare chemical shifts with databases (e.g., PubChem) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C13_{13}H18_{18}O2_2, theoretical 206.13 g/mol) and fragmentation patterns .
  • Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to determine enantiomeric purity (>98% ee) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • In Vitro Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. Use indomethacin as a positive control and measure IC50_{50} values .
  • Antimicrobial Screening : Conduct broth microdilution assays (CLSI guidelines) against E. coli and S. aureus. Compare MIC values to known antibiotics like ampicillin .
  • Cytotoxicity : Utilize MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a reference .

Advanced Research Questions

Q. What are the photodegradation pathways of this compound under UV light, and how are degradation products characterized?

  • Methodological Answer :
  • Degradation Mechanism : UV irradiation induces elimination of 2-methylbutanoic acid, forming phenolic derivatives (e.g., 4-ethylphenol). Secondary pathways include decarboxylation and cyclohexene elimination .
  • Analytical Workflow :

HPLC-PDA : Monitor degradation kinetics (e.g., 14-day exposure) with a C18 column and acetonitrile/water gradient .

LC/MS/MS : Identify photoproducts via precursor ion scanning (e.g., m/z 357 → 257 for 2-methylbutanoic acid elimination) .

Isolation : Use preparative TLC to isolate major photoproducts for NMR and HRMS validation .

Q. How can contradictory data on the compound’s biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) and validate with orthogonal assays (e.g., ATP-luminescence vs. MTT) .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to assess significance (p < 0.05) .

Q. What challenges arise in chiral analysis of this compound, and how are they addressed?

  • Methodological Answer :
  • Co-Elution Issues : Overlapping peaks in chiral HPLC due to similar retention times. Mitigate by:
  • Using tandem columns (Chiralpak IG-3 + AD-RH).
  • Adjusting mobile phase additives (0.1% trifluoroacetic acid) to enhance resolution .
  • Dynamic Interconversion : Racemization at high temperatures. Conduct experiments at 4°C and minimize analysis time .

Q. How is this compound quantified in complex biological matrices (e.g., fecal samples)?

  • Methodological Answer :
  • Sample Preparation : Extract using solid-phase microextraction (SPME) with CAR/PDMS fibers. Adjust pH to 2.0 with NaH2_2PO4_4 to protonate the acid .
  • GC-MS Analysis : Derivatize with BSTFA + TMCS (70°C, 30 min). Use selected ion monitoring (SIM) for m/z 117 (quantifier) and 73 (qualifier) .
  • Validation : Achieve recovery rates >85% and LOD <0.1 µg/mL via spike-and-recovery experiments .

Q. What strategies guide the design of fluorinated analogs (e.g., 4,4,4-trifluoro derivatives) to enhance bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce trifluoromethyl groups at the butanoic acid chain to improve metabolic stability and COX-2 selectivity .
  • Synthesis : Use Ullmann coupling to attach 4-trifluoromethylphenyl groups. Optimize Pd(OAc)2_2/Xantphos catalyst ratios for >90% yield .
  • In Silico Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-2, ΔG < -8 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.